molecular formula C21H14N2O5S B2694111 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-25-0

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2694111
CAS RN: 477551-25-0
M. Wt: 406.41
InChI Key: XRPVXGNCYKNNAV-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole and coumarin . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Coumarins (2H-1-benzopyran-2-ones, 2H-chromen-2-ones) are very attractive targets for combinatorial library synthesis due to their wide range of valuable biological activities .


Synthesis Analysis

The compound can be synthesized through a procedure involving the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves refluxing various N-(benzothiazol-2-yl)-2-chloroacetamides substituted derivatives with 7-hydroxy-4-methyl-2H-chromen-2-one in acetonitrile and anhydrous K2CO3 .


Molecular Structure Analysis

The molecular structure of the compound can be elucidated by FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The coumarin moiety is essentially planar and the cyclohexane ring adopts the usual chair conformation .


Chemical Reactions Analysis

The compound can undergo various chemical reactions to form novel derivatives with various substituted indole derivatives . The key features of these reactions are the incorporation of four heterocyclic rings in the structure of target products, using commonly available and inexpensive catalysts, high yields, and simple reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectra can provide information about the number and type of hydrogen and carbon atoms in the compound .

Scientific Research Applications

Antioxidant Activity

Coumarins, including our compound of interest, have been studied for their antioxidant properties. In a study by Kadhum et al., two synthesized coumarins—namely, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 5) and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 6)—were evaluated . These compounds demonstrated antioxidant activity using the DPPH, hydrogen peroxide, and nitric oxide radical methods. Comparisons were made with the well-known antioxidant ascorbic acid. The synthesis of these coumarins involved the addition reaction of maleic anhydride or mercaptoacetic acid to N’-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide (Compound 4), which was obtained by condensing 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide (Compound 3) with benzaldehyde. Compound 3, in turn, was synthesized from the addition of hydrazine to ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate, derived from the reaction of ethyl bromoacetate with 4-hydroxycoumarin 1.

Antibacterial Activity

Coumarin derivatives have been investigated for their antibacterial properties. For instance, a series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones were synthesized and assayed against gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (Escherichia coli and Salmonella typhimurium) .

Optical Applications

Coumarins, including our compound, have been used in optical applications such as laser dyes, fluorescent whiteners, and solar energy collectors. Their superior photo stability and extended spectral response make them attractive for various optical technologies .

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-19(13-5-6-17-18(10-13)27-8-7-26-17)23-21-22-15(11-29-21)14-9-12-3-1-2-4-16(12)28-20(14)25/h1-6,9-11H,7-8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVXGNCYKNNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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